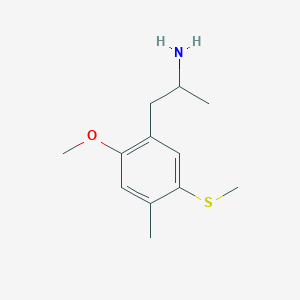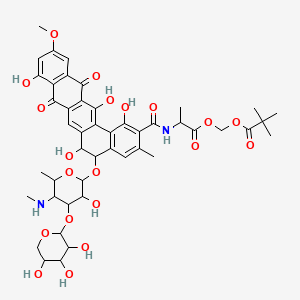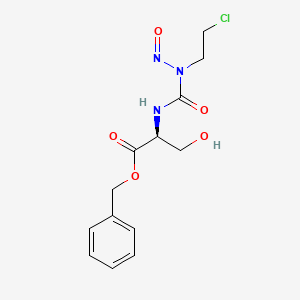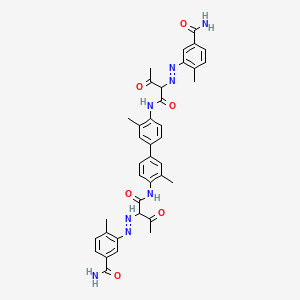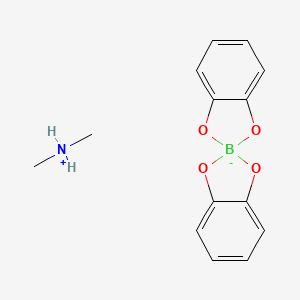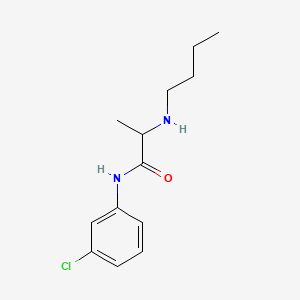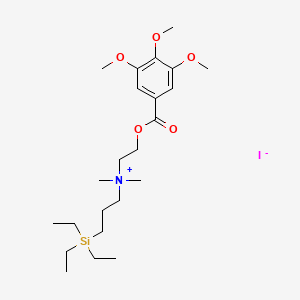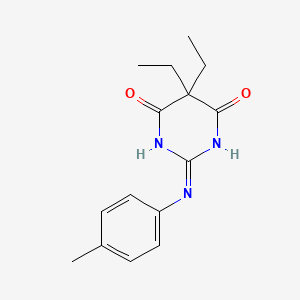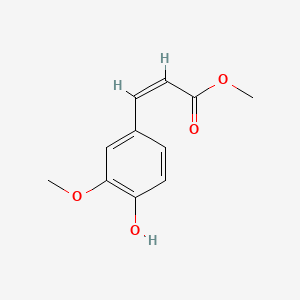
Methyl cis-ferulate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cis-ferulate is an ester derivative of ferulic acid, a hydroxycinnamic acid commonly found in plant cell walls. This compound is known for its antioxidant and antimicrobial properties, making it valuable in various industries, including food, medicine, and cosmetics . This compound is particularly noted for its ability to trap and stabilize lipid peroxyl radicals, thereby preventing lipid oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl cis-ferulate can be synthesized through the esterification of ferulic acid with methanol in the presence of an acid catalyst. This reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process . Another method involves the use of microwave-assisted derivatization, which significantly reduces the reaction time compared to conventional heating methods .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process may include steps such as the purification of ferulic acid from plant sources, followed by its esterification with methanol. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl cis-ferulate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into dihydroferulic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroferulic acid derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl cis-ferulate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds and polymers.
Medicine: Its antioxidant and anti-inflammatory properties make it a candidate for developing treatments for neurological disorders, cancer, and cardiovascular diseases
Mechanism of Action
Methyl cis-ferulate exerts its effects primarily through its antioxidant activity. It readily forms a resonant-stable phenoxy radical, which allows it to neutralize reactive oxygen species (ROS) and prevent oxidative damage . Additionally, it modulates various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway, and influences the expression of pro-inflammatory cytokines and pro-apoptotic signals .
Comparison with Similar Compounds
Ferulic Acid: The parent compound, known for its antioxidant properties.
Ethyl Ferulate: An ester derivative with similar antioxidant and antimicrobial activities.
Isoferulic Acid: A structural isomer with distinct biological activities.
Uniqueness: Methyl cis-ferulate is unique due to its specific ester linkage, which enhances its solubility and bioavailability compared to ferulic acid. This makes it more effective in certain applications, such as in drug delivery systems and as a food preservative .
Properties
CAS No. |
34298-89-0 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4- |
InChI Key |
AUJXJFHANFIVKH-XQRVVYSFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\C(=O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


